2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
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Overview
Description
2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid is a fluorinated organic compound with the molecular formula C₇H₉FO₂. It features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor as the fluorine source . The reaction conditions often include the use of silver nitrate as a catalyst and a mixed solvent system of acetone and water. The reaction proceeds smoothly at room temperature or under reflux conditions, yielding the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the availability of high-purity reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
Uniqueness
2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to its specific fluorination pattern and the presence of the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSROMXOKVNCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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